3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide
Description
Properties
IUPAC Name |
3-[5-[(4-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O3S/c1-36-24-9-5-2-6-19(24)16-30-25(34)15-14-23-27(35)33-26(31-23)21-7-3-4-8-22(21)32-28(33)37-17-18-10-12-20(29)13-11-18/h2-13,23H,14-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBXAEONDGJYDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a member of the imidazoquinazoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 509.04 g/mol. The structure features a chlorophenylmethylsulfanyl group, an imidazoquinazoline core, and a methoxyphenylmethyl substituent. This unique combination of functional groups is believed to enhance its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Anticancer Activity : Several studies have indicated that imidazoquinazolines exhibit significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial and fungal growth.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and metabolism.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : It could interact with cellular receptors that regulate growth signals.
- Membrane Disruption : The presence of the sulfanyl group may facilitate interactions with cellular membranes, leading to increased permeability and cell death.
Anticancer Studies
A study focused on the cytotoxic effects of various imidazoquinazoline derivatives revealed that compounds similar to this one exhibited significant activity against HeLa and MCF-7 cancer cell lines. The mechanism was attributed to the inhibition of tubulin polymerization, a crucial process in cell division .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | HeLa | 20 | Tubulin inhibition |
| Similar Derivative | MCF-7 | 15 | Apoptosis induction |
Antimicrobial Activity
Research has shown that compounds within the imidazoquinazoline class possess antimicrobial properties. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations .
Structure-Activity Relationship (SAR)
Investigations into the structure-activity relationship have indicated that modifications to the substituents on the imidazoquinazoline core can significantly affect biological activity. For example, adding electron-donating groups like methoxy enhances α-glucosidase inhibitory activity while electron-withdrawing groups diminish it .
Comparison with Similar Compounds
Key Observations :
Core Structure : The imidazo[1,2-c]quinazoline core (target compound) is associated with broader bioactivity than thiazolo-triazole () or pyrazole derivatives ().
Substituent Effects :
- Chlorophenyl vs. Methylphenyl : The 4-chlorobenzyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to the 4-methyl analogue (logP ~2.8), enhancing membrane permeability .
- Methoxybenzyl vs. Thiophen/Furfuryl : The 2-methoxy group improves aqueous solubility (cLogS ≈ -4.2) over thiophen (-5.1) or furfuryl (-4.8) groups, critical for oral bioavailability .
Biological Activity: The thiazolo-triazole derivative () showed EGFR inhibition (IC50 = 0.8 µM), while imidazo[1,2-c]quinazoline analogues () demonstrated antiproliferative activity against MCF-7 cells (IC50 = 1.2–3.5 µM).
Physicochemical and Pharmacokinetic Properties
Key Insights :
- The target compound’s higher logP than its methyl analogue suggests better CNS penetration but may require formulation optimization for solubility.
- The thiazolo-triazole derivative’s higher molecular weight and logP limit its use in CNS-targeted therapies .
Structure-Activity Relationships (SAR)
Sulfanyl Linkage : Essential for activity; replacing sulfur with oxygen (e.g., sulfoxide) reduces potency ().
Chlorophenyl Group : Enhances binding to hydrophobic pockets (e.g., in kinases or COX-2), as seen in ’s prostaglandin synthase inhibitor .
Methoxybenzylamide : The 2-methoxy group’s ortho position may sterically hinder metabolic degradation, improving half-life compared to para-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
